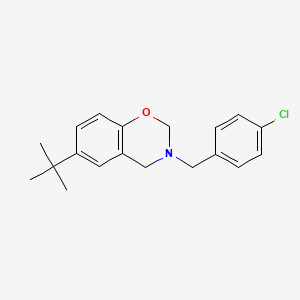
1,2-Dioleoyl-3-linoleoyl-rac-glycerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a triacylglycerol compound that contains oleic acid at the sn-1 and sn-2 positions and linoleic acid at the sn-3 position . It is found in various seed and vegetable oils, including pumpkin seed, olive, and sesame oils . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dioleoyl-3-linoleoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids (oleic acid and linoleic acid). The reaction typically requires a catalyst, such as sulfuric acid or an enzyme like lipase, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired triacylglycerol.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where glycerol and fatty acids are combined in the presence of a catalyst. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to isolate the pure compound. The final product is often stored under specific conditions to maintain its stability and prevent degradation .
化学反应分析
Types of Reactions
1,2-Dioleoyl-3-linoleoyl-rac-glycerol undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.
Oxidation: This compound can be oxidized to form peroxides and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the double bonds in the fatty acid chains to single bonds, resulting in saturated derivatives.
Hydrolysis: Hydrolysis of this compound in the presence of water and an acid or base catalyst can break the ester bonds, yielding glycerol and the respective fatty acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or nickel.
Hydrolysis: Water with sulfuric acid or sodium hydroxide as catalysts.
Major Products
Oxidation: Peroxides, aldehydes, and ketones.
Reduction: Saturated triacylglycerols.
Hydrolysis: Glycerol, oleic acid, and linoleic acid.
科学研究应用
1,2-Dioleoyl-3-linoleoyl-rac-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis reactions.
Biology: Investigated for its role in cellular lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of cosmetics, food products, and pharmaceuticals due to its emollient and stabilizing properties
作用机制
The mechanism of action of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also serves as a substrate for lipases and other enzymes involved in lipid metabolism, leading to the production of bioactive molecules that participate in various signaling pathways .
相似化合物的比较
Similar Compounds
- 1,2-Dioleoyl-3-palmitoyl-rac-glycerol
- 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol
- 1,3-Dipalmitoyl-2-oleoylglycerol
- 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol
Uniqueness
1,2-Dioleoyl-3-linoleoyl-rac-glycerol is unique due to its specific combination of oleic and linoleic acids, which confer distinct physical and chemical properties. This combination allows it to exhibit unique behaviors in terms of oxidation stability, melting point, and interaction with biological membranes compared to other triacylglycerols .
属性
分子式 |
C57H102O6 |
|---|---|
分子量 |
883.4 g/mol |
IUPAC 名称 |
[(2S)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16-,28-25-,29-26-,30-27-/t54-/m1/s1 |
InChI 键 |
JTMWOTXEVWLTTO-VYOWPWJFSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-N-(4-{1H-naphtho[2,3-D]imidazol-2-YL}phenyl)benzamide](/img/structure/B10796047.png)
![ethyl 2-[(2-hydroxyphenyl)methylidene]-5-(4-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10796051.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3,5-dimethylpiperidin-1-yl)sulfonyl-2-(4-fluorophenyl)sulfanylbenzamide](/img/structure/B10796060.png)
![N-benzo[g]quinolin-4-yl-N',N'-diethylethane-1,2-diamine;phosphoric acid](/img/structure/B10796076.png)
![2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine](/img/structure/B10796083.png)
![(1S,5R,9S,12S)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione](/img/structure/B10796095.png)
![1-(9H-carbazol-9-yl)-3-[(3-methylbutyl)amino]propan-2-ol](/img/structure/B10796100.png)






